Home > Products > Screening Compounds P133002 > 6-Fluorometaraminol
6-Fluorometaraminol - 112113-61-8

6-Fluorometaraminol

Catalog Number: EVT-1172356
CAS Number: 112113-61-8
Molecular Formula: C9H12FNO2
Molecular Weight: 184.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6-Fluorometaraminol is classified within the category of radiotracers used in nuclear medicine. It is specifically utilized for its ability to selectively accumulate in adrenergic nerve terminals, facilitating the assessment of neuronal integrity and density in cardiac tissues. The synthesis of 6-fluorometaraminol typically involves chemical modifications to the metaraminol structure, allowing for the introduction of the fluorine atom at the 6-position.

Synthesis Analysis

The synthesis of 6-fluorometaraminol can be achieved through several methods, with one notable approach involving the reaction of 6-(acetoxymercurio)-N-t-butyloxycarbonyl-metaraminol with acetyl hypofluorite. This method provides a regiospecific pathway for introducing fluorine into the metaraminol structure.

Key parameters in this synthesis include:

  • Reaction Conditions: The reaction is typically conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  • Yield: The process can yield fluorinated products with radiochemical yields ranging from 20% to 42%, depending on specific reaction conditions and purification steps .

The synthesis process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from by-products and unreacted materials.

Molecular Structure Analysis

The molecular structure of 6-fluorometaraminol can be described as follows:

  • Chemical Formula: C₁₃H₁₈FNO₃
  • Molecular Weight: Approximately 239.29 g/mol
  • Structural Features: The compound features a fluorine atom substituted at the sixth position of the metaraminol backbone, which is crucial for its biological activity and imaging properties.

The presence of the fluorine atom significantly alters the electronic properties of the molecule, enhancing its interaction with adrenergic receptors and improving its imaging capabilities when labeled with fluorine-18.

Chemical Reactions Analysis

6-Fluorometaraminol participates in various chemical reactions that are relevant to its function as a radiotracer:

  • Positron Emission Tomography (PET): As a radiotracer, it undergoes metabolic transformations within biological systems, allowing for visualization of adrenergic nerve distribution.
  • Receptor Binding: The compound mimics norepinephrine, binding to adrenergic receptors and facilitating studies on cardiac function and nerve density.

In laboratory settings, reactions involving this compound often focus on optimizing its synthesis or enhancing its radiochemical properties for better imaging outcomes .

Mechanism of Action

The mechanism of action of 6-fluorometaraminol is closely linked to its structural similarity to norepinephrine:

  • Adrenergic Receptor Interaction: Upon administration, 6-fluorometaraminol is taken up by adrenergic nerve terminals via the neuronal uptake-1 system. This uptake mimics that of natural neurotransmitters.
  • Imaging Application: In PET imaging, the accumulation of this radiotracer in heart tissues allows for non-invasive assessment of neuronal health and function. Studies indicate that systemic blockade of uptake mechanisms leads to significant reductions in tracer accumulation, validating its use as an effective imaging agent .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluorometaraminol include:

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Reported melting point ranges from 171°C to 172°C.
  • Solubility: Soluble in organic solvents; solubility characteristics are critical for formulation as a radiotracer.
  • Stability: Stability under various conditions is essential for maintaining efficacy during storage and use.

These properties are crucial for ensuring that the compound remains effective during synthesis, storage, and application in clinical settings.

Applications

The primary applications of 6-fluorometaraminol are found within medical imaging and research:

  • Cardiac Imaging: Utilized in PET scans to visualize adrenergic nerve distribution and assess cardiac sympathetic innervation.
  • Research Tool: Serves as a model compound for studying neurotransmitter dynamics and receptor interactions in both healthy and diseased states.

Additionally, ongoing research explores potential therapeutic applications based on its interactions with adrenergic systems, particularly in conditions such as heart failure or other cardiovascular diseases .

Chemical Characterization of 6-Fluorometaraminol

Molecular Structure and Stereochemical Configuration

6-Fluorometaraminol (chemical name: 3-[(1R,2S)-2-amino-1-hydroxypropyl]-6-fluorophenol; systematic IUPAC: (1R,2S)-4-fluoro-3-[-2-amino-1-hydroxypropyl]phenol) is a fluorinated derivative of the sympathomimetic amine metaraminol. Its molecular formula is C₉H₁₂FNO₂, with a molar mass of 185.20 g/mol [1] [9]. The core structure consists of a benzene ring substituted with a fluorine atom at the meta position (C6), a hydroxyl group at C3, and an alkylamine side chain ((1R,2S)-2-amino-1-hydroxypropyl) at C1 [8] [2].

The compound exhibits two chiral centers (Cα and Cβ), with the pharmacologically active enantiomer being the (1R,2S) configuration. This stereochemistry is identical to metaraminol and critical for optimal interaction with the norepinephrine transporter (NET) and vesicular monoamine transporter 2 (VMAT2) [2] [8]. X-ray crystallography studies confirm that the (1R,2S) enantiomer adopts a staggered conformation, facilitating its integration into presynaptic neuronal vesicles [8].

Table 1: Molecular Characteristics of 6-Fluorometaraminol

PropertyValue
Molecular FormulaC₉H₁₂FNO₂
Molar Mass (g/mol)185.20
Chiral Centers2 (Cα, Cβ)
Active Enantiomer(1R,2S)
CAS Registry Number159475 (Compound CID) [1]

Physicochemical Properties

Solubility: 6-Fluorometaraminol is highly soluble in aqueous solutions (>1000 g/L), attributed to its ionizable amine group (pKa ~9.5) and phenolic hydroxyl group (pKa ~10.5). This property enables formulation in saline or dextrose for intravenous use in positron emission tomography (PET) tracer applications [6] [9].

Stability: The compound demonstrates moderate stability in acidic conditions (pH 4–6) but degrades under alkaline conditions due to deprotonation-induced oxidation. Its fluorine substituent enhances metabolic stability compared to non-halogenated analogs, reducing susceptibility to catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) degradation [2] [5].

Partition Coefficient: The experimental octanol-water partition coefficient (log P) is –0.27, indicating high hydrophilicity. This value is marginally lower than metaraminol’s log P (–0.27 to 0.07), reflecting fluorine’s electron-withdrawing effects [3] [9].

Table 2: Physicochemical Parameters of 6-Fluorometaraminol

PropertyValueMethod/Notes
Water Solubility>1000 g/LExperimental (25°C)
log P (Octanol-Water)–0.27Experimental [3]
pKa (Amine)~9.5Predicted
pKa (Phenolic OH)~10.5Predicted
Thermal Decomposition>150°CDifferential scanning calorimetry

Comparative Analysis with Parent Compound Metaraminol

Structural Modifications: 6-Fluorometaraminol replaces the hydrogen at C6 of metaraminol’s benzene ring with fluorine. This substitution:

  • Reduces the ring’s electron density, diminishing oxidative metabolism via MAO/COMT [2] [8].
  • Increases molecular polarity, evidenced by the lower log P (–0.27 vs. metaraminol’s –0.27 to 0.07) [3] [9].

Receptor Binding and Neuronal Uptake: Both compounds target adrenergic neurons via NET. However, fluorination enhances 6-fluorometaraminol’s affinity for NET (Kd = 1.8 nM vs. metaraminol’s 3.2 nM) due to fluorine’s electronegativity optimizing hydrogen bonding with Asp₁₆₄ in the transporter’s binding pocket [2] [8]. In vivo studies in rats show 85–90% reduction in myocardial uptake after NET blockade with desipramine, confirming neuronal specificity [2] [8].

Functional Consequences:

  • Vesicular Retention: 6-Fluorometaraminol exhibits prolonged retention in synaptic vesicles, with >95% of myocardial radioactivity attributed to unmetabolized tracer after 60 minutes. Metaraminol undergoes faster enzymatic breakdown [2] [5].
  • PET Tracer Utility: Unlike metaraminol, 6-fluorometaraminol can be synthesized with high specific radioactivity (56–106 GBq/μmol) using [¹⁸F]fluorination. This enables PET imaging of cardiac sympathetic innervation without pharmacologic effects from carrier molecules [2] [8].

Table 3: Comparative Biochemical Profiles

Property6-FluorometaraminolMetaraminol
NET Affinity (Kd)1.8 nM3.2 nM
log P–0.27–0.27 to 0.07 [9]
MAO/COMT SusceptibilityLowModerate
Myocardial Retention>60 min (PET studies)<20 min (biotransformation)
Specific Radioactivity56–106 GBq/μmol [2]Not applicable

The strategic fluorination thus enhances metabolic stability and imaging utility while preserving the parent compound’s stereospecific adrenergic targeting.

Properties

CAS Number

112113-61-8

Product Name

6-Fluorometaraminol

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]-4-(18F)fluoranylphenol

Molecular Formula

C9H12FNO2

Molecular Weight

184.2 g/mol

InChI

InChI=1S/C9H12FNO2/c1-5(11)9(13)7-4-6(12)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1/i10-1

InChI Key

QDBIBBORRNPWOF-GMTDGMNFSA-N

SMILES

CC(C(C1=C(C=CC(=C1)O)F)O)N

Synonyms

6-fluorometaraminol

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)O)[18F])O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.